molecular formula C5H10O4 B036628 2,3-Dihydroxypropyl acetate CAS No. 26446-35-5

2,3-Dihydroxypropyl acetate

Cat. No.: B036628
CAS No.: 26446-35-5
M. Wt: 134.13 g/mol
InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl acetate, also known as glycerol monoacetate, is an organic compound with the molecular formula C5H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl acetate can be synthesized through the esterification of glycerol with acetic acid or acetic anhydride. The reaction typically involves heating glycerol with acetic acid in the presence of a catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions may vary, but a common approach involves heating the mixture to around 80-120°C with constant stirring for 30-180 minutes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The process may include the use of solid catalysts and optimized reaction conditions to enhance the efficiency of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to yield glycerol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Formation of dihydroxyacetone or glyceraldehyde.

    Reduction: Formation of glycerol.

    Substitution: Formation of various substituted glycerol derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydroxypropyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glycerol: A trihydroxy alcohol that serves as the parent compound for 2,3-Dihydroxypropyl acetate.

    Glycerol diacetate: Another esterified derivative of glycerol with two acetate groups.

    Glycerol triacetate: Fully esterified glycerol with three acetate groups.

Uniqueness

This compound is unique due to its specific esterification at one hydroxyl group, which imparts distinct chemical and physical properties compared to other glycerol derivatives. Its partial esterification allows it to retain some of the reactivity of glycerol while introducing new functionalities through the acetate group.

Properties

IUPAC Name

2,3-dihydroxypropyl acetate
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InChI

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
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InChI Key

KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(CO)O
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Molecular Formula

C5H10O4
Record name ACETIN
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DSSTOX Substance ID

DTXSID4041579
Record name Glycerol 1-monoacetate
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Molecular Weight

134.13 g/mol
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Physical Description

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline]
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Boiling Point

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG
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Flash Point

greater than 201.2 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE
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Density

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C
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Vapor Pressure

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C
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Impurities

OFTEN CONTAMINATED WITH GLYCERIN.
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Color/Form

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid

CAS No.

26446-35-5, 106-61-6, 1335-58-6
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Melting Point

FP: -78 °C
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Synthesis routes and methods

Procedure details

Acetoglyceride fat mixtures are prepared using the interesterification procedure of Example 1, except that the interesterification mixture contains hydrogenated canola with both tripropionin (1.25 moles, 2.25 moles and 6 moles per mole hydrogenated canola) and triacetin (in the same proportions), the reaction temperature is 120° to 125° C., and 0.2 to 0.5% sodium methoxide is employed. Though reactions are run for about 5 to 30 minutes, most are complete in less than 10 minutes. The samples are steam deodorized after interesterification as set out in Example 1.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2,3-Dihydroxypropyl acetate in the extracts of Bauhinia divaricata L.?

A: The identification of this compound in the hydroalcoholic and ethyl acetate extracts of Bauhinia divaricata L. is noteworthy due to the plant's recognized lipid-lowering and antidiabetic properties []. While the specific role of this compound in these effects requires further investigation, its presence alongside other bioactive compounds like kaempferol-3-O-rhamnoside and quercetin 3-O-rhamnoside suggests it might contribute to the plant's overall bioactivity [].

Q2: How does the structure of this compound differ from other acetins, and what are the analytical implications?

A: this compound, also known as 1-monoacetin, is characterized by a single acetyl group attached to the first carbon of the glycerol backbone. This distinguishes it from other acetins like 1,2-diacetylglycerol and triacetin, which have two and three acetyl groups, respectively []. Analytically, this difference is crucial as 2-acetylglycerol (2-acetin) tends to disproportionate into glycerol and acetylglycerol even at moderate temperatures, making accurate quantification through techniques like liquid chromatography (LC) and gas chromatography (GC) challenging [].

Q3: The research mentions that this compound was found in an endophytic fungus. Could you elaborate on this finding and its potential implications?

A: Research indicates that this compound was isolated from Porodaedalea pini BCRC 35384, an endophytic fungus residing within the Porodaedalea pini species []. Endophytic fungi, living within plant tissues, are recognized for producing a diverse range of bioactive compounds, often mirroring or even exceeding the bioactivity of their host plants []. This finding highlights the potential of exploring endophytic fungi as sources of novel bioactive molecules, including those with potential therapeutic applications.

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound from other acetylated glycerols?

A: (1)H NMR spectroscopy, particularly using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent, proves highly effective in distinguishing this compound from other acetylated glycerols []. The distinct chemical shifts of the hydroxyl (OH) protons, appearing between 4.36 and 5.26 ppm in the NMR spectrum, provide a unique fingerprint for each compound in the mixture, enabling their identification and quantification []. This method offers advantages over other solvents like CDCl3, particularly due to the superior solubility of all acetylated glycerol components in DMSO-d6 and the highly informative OH signal pattern, which is typically free from interference [].

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